Product packaging for 3-Bromo-5-fluoro-4-iodopyridine(Cat. No.:)

3-Bromo-5-fluoro-4-iodopyridine

Cat. No.: B7985716
M. Wt: 301.88 g/mol
InChI Key: MEQMAUZIQWITNS-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-iodopyridine is a high-value, polyhalogenated pyridine derivative designed for advanced research and development. Its specific structure, featuring bromine, iodine, and fluorine atoms on the pyridine ring, makes it a versatile and powerful intermediate for constructing complex molecules, particularly in medicinal chemistry and material science . The presence of three distinct halogen atoms offers orthogonal reactivity, allowing researchers to perform selective sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, to install a wide range of functional groups at designated positions . This capability is crucial for creating structured diversity libraries and for the systematic exploration of structure-activity relationships (SAR) in drug discovery projects. The primary research value of this compound lies in its role as a building block for the synthesis of pentasubstituted pyridines and other sophisticated heterocyclic systems . The iodine atom, typically more reactive than the bromine in transition-metal-catalyzed reactions, can be selectively functionalized first, leaving the bromine and fluorine substituents for subsequent derivatization. The fluorine atom can serve as a bioisostere, influence the molecule's electronic properties and metabolic stability, or act as a handle for further chemical modification . This compound is strictly for research applications in laboratory settings and is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrFIN B7985716 3-Bromo-5-fluoro-4-iodopyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQMAUZIQWITNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Pathways of 3 Bromo 5 Fluoro 4 Iodopyridine

Mechanistic Investigations of Halogen Reactivity

Differential Reactivity of Bromine, Fluorine, and Iodine in the Pyridine (B92270) Ring.nih.govresearchgate.net

The reactivity of halogens on a pyridine ring is significantly influenced by their position and the nature of the halogen itself. In 3-bromo-5-fluoro-4-iodopyridine (B6230636), the three different halogen substituents exhibit distinct reactivities, which can be exploited for selective functionalization. Generally, in nucleophilic aromatic substitution (SNAr) reactions of polyhalogenated pyridines, the reactivity of the halogens follows the order I > Br > Cl > F for leaving group ability. However, the position of the halogen on the pyridine ring also plays a crucial role. The 4-position of the pyridine ring is the most activated towards nucleophilic attack, followed by the 2- and 6-positions, with the 3- and 5-positions being the least reactive. google.com This is due to the electron-withdrawing nature of the nitrogen atom, which polarizes the ring and stabilizes the intermediate Meisenheimer complex formed during nucleophilic substitution.

In the case of this compound, the iodine at the highly activated 4-position is the most labile and, therefore, the most likely to be displaced in nucleophilic substitution reactions. The bromine at the 3-position is less reactive than the iodine at the 4-position. The fluorine at the 5-position is generally the least reactive leaving group in SNAr reactions among the halogens but its reactivity can be influenced by the specific reaction conditions and the nucleophile used.

Influence of Halogen Electronegativity and Steric Effects.researchgate.net

The electronegativity and size of the halogen atoms attached to the pyridine ring significantly influence its reactivity.

Electronegativity: The high electronegativity of the fluorine atom in this compound has a strong electron-withdrawing inductive effect (-I effect). uoanbar.edu.iq This effect reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. uoanbar.edu.iqpearson.com The order of electronegativity for the halogens is F > Cl > Br > I. While fluorine's high electronegativity deactivates the ring towards electrophiles, it also stabilizes the negative charge in the intermediate of a nucleophilic aromatic substitution, although its strong C-F bond makes it a poor leaving group.

Site-Selectivity in Nucleophilic and Electrophilic Substitutions.nih.govlibretexts.org

The distinct electronic and steric environments of the halogenated positions in this compound allow for a high degree of site-selectivity in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: As previously mentioned, the 4-position in pyridine is highly activated towards nucleophilic attack. Therefore, in this compound, nucleophilic substitution will preferentially occur at the C-4 position, displacing the iodine atom. google.com This selective reactivity has been demonstrated in the regioselective SNAr reactions of similar polyhalogenated pyridines. researchgate.net The order of reactivity for nucleophilic substitution is C-4 (Iodo) > C-2/C-6 > C-3/C-5. Given the substitution pattern, the primary site for nucleophilic attack is the iodine at the 4-position.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqquimicaorganica.org The presence of three electron-withdrawing halogen atoms further deactivates the ring. If an EAS reaction were to occur under harsh conditions, it would be directed to the positions of highest electron density, which are typically the 3- and 5-positions in a pyridine ring. quimicaorganica.org However, in this compound, all available positions are halogenated, making further EAS highly unlikely. Instead, reactions with electrophiles are more likely to occur at the pyridine nitrogen.

Cross-Coupling Reactions of this compound

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck).nih.govresearchgate.netgoogle.comwikipedia.orgrsc.orgchemicalbook.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for the functionalization of haloheterocycles like this compound. sigmaaldrich.com The differential reactivity of the C-I and C-Br bonds allows for selective transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.orgmdpi.comharvard.edu In the case of this compound, the more reactive C-I bond at the 4-position would be expected to undergo Suzuki-Miyaura coupling preferentially, allowing for the introduction of an aryl or vinyl group at this position while leaving the C-Br bond intact for subsequent transformations. nih.govrsc.org The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgchemspider.com Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound would likely occur selectively at the C-4 iodo position. acs.orgrsc.org This allows for the introduction of a variety of amino groups.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org For this compound, the Sonogashira coupling would be expected to proceed selectively at the C-I bond, enabling the introduction of an alkynyl group at the 4-position. soton.ac.uknih.gov

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgbeilstein-journals.orgnih.gov The reaction of this compound in a Heck reaction would also be expected to show selectivity for the C-I bond, leading to the formation of a 4-alkenyl-3-bromo-5-fluoropyridine. beilstein-journals.orgresearchgate.net

Selective Functionalization at Bromine and Iodine Positions.researchgate.net

The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds in this compound allows for sequential and selective functionalization. The C-I bond is considerably more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.

This differential reactivity enables a "one-pot" or sequential approach where the iodine at the 4-position is first selectively replaced via a cross-coupling reaction under milder conditions. Subsequently, the bromine at the 3-position can be functionalized in a second cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperature, different ligand, or more active catalyst). This orthogonal reactivity is a powerful strategy for the synthesis of highly substituted and complex pyridine derivatives from a single, readily available starting material.

Table 1: Reactivity of Halogens in this compound

Position Halogen Relative Reactivity in Nucleophilic Substitution Relative Reactivity in Pd-Catalyzed Cross-Coupling
4 Iodine High High
3 Bromine Low Moderate
5 Fluorine Very Low Low
Ligand Effects on Coupling Efficiency and Regioselectivity

While specific studies detailing ligand effects on the coupling reactions of this compound are not extensively documented in the literature, the principles of cross-coupling chemistry allow for well-founded predictions. In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the choice of ligand is crucial for both reaction efficiency and controlling which carbon-halogen bond reacts.

The inherent reactivity of the carbon-halogen bonds towards oxidative addition to a palladium(0) center follows the order C-I > C-Br > C-Cl > C-F. libretexts.org Consequently, it is anticipated that coupling reactions will preferentially occur at the C-4 iodo position. The efficiency of this transformation is significantly influenced by the ligand coordinated to the palladium center. Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or biarylphosphines like SPhos and XPhos, are known to accelerate both the oxidative addition and the subsequent reductive elimination steps, leading to higher yields and faster reaction times. libretexts.orgharvard.edu

Although the C-I bond is the most reactive, ligand selection can sometimes be used to alter this inherent regioselectivity, a phenomenon known as ligand-controlled selectivity. researchgate.net For instance, certain ligands might favor the oxidative addition at the C-Br bond, although this is less common and typically requires specific steric and electronic ligand properties that override the intrinsic bond reactivity.

Table 1: Predicted Ligand Effects on Suzuki-Miyaura Coupling of this compound

LigandPredicted Primary Reaction SiteRationale
Pd(PPh₃)₄C-4 (Iodo)Standard, less active catalyst; will follow inherent C-I bond reactivity.
Pd(P(tBu)₃)₂C-4 (Iodo)Bulky, electron-rich ligand promoting efficient oxidative addition at the most reactive site.
PdCl₂(dppf)C-4 (Iodo)Dppf is a common ligand that facilitates coupling at the most labile C-X bond.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Ni, Co, Rh)

Beyond palladium, other transition metals like nickel, cobalt, and rhodium offer alternative catalytic systems for cross-coupling reactions, often with different reactivity profiles and substrate scopes.

Nickel (Ni)-Catalyzed Reactions: Nickel catalysts are a cost-effective alternative to palladium and are particularly effective for coupling with less reactive electrophiles. beilstein-journals.org In the context of this compound, a nickel catalyst would be expected to efficiently facilitate coupling at the C-I bond. Furthermore, nickel catalysis could potentially enable sequential cross-coupling reactions. After an initial selective coupling at the C-4 position, a subsequent, more forcing nickel-catalyzed reaction could potentially engage the C-Br bond.

Cobalt (Co)-Catalyzed Reactions: Cobalt-catalyzed cross-couplings are gaining prominence due to the low cost and low toxicity of the metal. These reactions often proceed through radical intermediates and are effective for coupling with Grignard reagents. nih.gov It is plausible that a cobalt-based system could catalyze the reaction between this compound and various organomagnesium reagents, likely at the C-4 iodo position.

Rhodium (Rh)-Catalyzed Reactions: Rhodium catalysts are known for their utility in a variety of transformations, including C-H activation and coupling with organoboron reagents. nih.gov While less common for standard cross-coupling of aryl halides compared to Pd and Ni, rhodium catalysis could offer unique reactivity, potentially enabling direct C-H functionalization of the pyridine ring under specific conditions, although this would likely be outcompeted by the reactivity of the C-I bond.

Table 2: Potential Applications of Ni, Co, and Rh Catalysis with this compound

Metal CatalystPotential Coupling PartnerLikely Reaction Site
Nickel (Ni)Organoboron reagents, OrganozincsC-4 (Iodo), sequential at C-3 (Bromo)
Cobalt (Co)Grignard reagents (R-MgX)C-4 (Iodo)
Rhodium (Rh)Organoboron reagents, AlkenesC-4 (Iodo), potential for C-H activation

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6).

Regioselective SNAr with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

In this compound, the C-4 position is highly activated towards SNAr due to its para relationship to the ring nitrogen. The fluorine atom at this position is an excellent leaving group for SNAr reactions, significantly more so than bromine or iodine. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom that polarizes the C-F bond. Therefore, a wide range of nucleophiles are expected to selectively displace the fluoride (B91410) at the C-4 position.

Amines: Primary and secondary amines, such as morpholine (B109124) or piperidine, are expected to readily displace the C-4 fluorine to yield the corresponding 4-amino-3-bromo-5-iodopyridine derivatives.

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles in SNAr reactions and would attack the C-4 position to form 4-thioether-substituted pyridines.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or potassium tert-butoxide, will similarly displace the fluoride to produce 4-alkoxy-3-bromo-5-iodopyridines.

Table 3: Predicted Products of Regioselective SNAr Reactions

Starting MaterialNucleophilePredicted Product
This compoundMorpholine4-(3-Bromo-5-iodo-pyridin-4-yl)morpholine
This compoundSodium thiophenoxide (PhSNa)3-Bromo-5-iodo-4-(phenylthio)pyridine
This compoundSodium methoxide (MeONa)3-Bromo-5-iodo-4-methoxypyridine

Role of Activating Groups and Leaving Group Ability

The regioselectivity and facility of SNAr reactions are governed by two key factors: the presence of activating groups and the nature of the leaving group.

Activating Group: The primary activating feature of the this compound system is the pyridine nitrogen atom. It withdraws electron density from the ring, particularly from the C-2, C-4, and C-6 positions, making them electrophilic and susceptible to nucleophilic attack. The resulting anionic intermediate, known as a Meisenheimer complex, is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. This stabilization is most effective when the attack occurs at the C-4 position.

Leaving Group Ability: For SNAr reactions, the established order of leaving group ability for halogens is F > Cl > Br > I. This is contrary to the trend seen in many other substitution reactions where weaker C-X bonds are favored. In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction. researchgate.net

Metalation Reactions and Subsequent Electrophilic Quenching

Metalation reactions, particularly lithium-halogen exchange and directed ortho-metalation, provide a powerful route to functionalize the pyridine ring by creating a nucleophilic carbon center that can react with various electrophiles.

Directed Ortho-Metalation (DoM) and Lithium-Halogen Exchange

Lithium-Halogen Exchange: This is an extremely rapid and common reaction for aryl halides. The exchange rate is dependent on the halogen, following the order I > Br > Cl. organic-chemistry.org For this compound, treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) is expected to result in a highly selective exchange of the iodine atom at the C-4 position. The fluorine and bromine atoms would remain intact under these conditions. The resulting 4-lithiated pyridine is a potent nucleophile that can be trapped with a wide array of electrophiles.

Directed Ortho-Metalation (DoM): DoM involves the deprotonation of a position ortho to a directing metalation group (DMG). organic-chemistry.org Common DMGs include amides, methoxy (B1213986) groups, and sulfoxides. In this compound, there are no classical strong DMGs. While halogen atoms can exert a weak directing effect, the kinetic acidity of the ring protons is generally not high enough to favor deprotonation over the much faster lithium-iodine exchange. Therefore, lithium-halogen exchange at the C-4 position is the overwhelmingly favored pathway when the molecule is treated with an organolithium reagent.

Table 4: Predicted Outcome of Metalation and Electrophilic Quenching

Reaction SequenceReagent 1Reagent 2 (Electrophile)Predicted Final Product
Lithium-Halogen Exchange / Quenchingn-ButyllithiumIodomethane (CH₃I)3-Bromo-5-fluoro-4-methylpyridine
Lithium-Halogen Exchange / Quenchingn-ButyllithiumCarbon Dioxide (CO₂) then H⁺3-Bromo-5-fluoro-pyridine-4-carboxylic acid
Lithium-Halogen Exchange / Quenchingn-ButyllithiumN,N-Dimethylformamide (DMF)3-Bromo-5-fluoro-pyridine-4-carbaldehyde

Organometallic Intermediates (e.g., Lithiated, Magnesiated, Zincated Pyridines)

The generation of organometallic intermediates from this compound is a key strategy for its elaboration into more complex molecules. The formation of these intermediates, such as lithiated, magnesiated (Grignard reagents), or zincated pyridines, typically proceeds through either metal-halogen exchange or deprotonation. The outcome of these reactions is highly dependent on the specific organometallic reagent used, the reaction temperature, and the inherent reactivity hierarchy of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F).

Lithiated Pyridines: Treatment with strong lithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can lead to two primary pathways. At low temperatures, selective iodine-lithium exchange at the C-4 position is expected due to the high reactivity of the C-I bond. Alternatively, deprotonation can occur at one of the acidic C-H positions, typically ortho to the nitrogen atom (C-2 or C-6), a common pathway for pyridine derivatives. For instance, the related compound 3-fluoro-4-iodopyridine (B28142) undergoes lithiation to form a trisubstituted pyridine intermediate as part of a multi-step synthesis. ossila.com

Magnesiated Pyridines: Grignard reagents can be formed from halopyridines, typically through halogen-magnesium exchange. wikipedia.org For a molecule like this compound, the iodine at C-4 would be the most likely site for exchange. In a study on the closely related compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine, selective magnesiation was achieved, which was then trapped with various electrophiles to create pentasubstituted pyridines. nih.govevitachem.com This highlights the utility of forming magnesiated intermediates from such halogen-rich systems.

Zincated Pyridines: Organozinc species can be prepared from lithiated or magnesiated intermediates via transmetalation. These zincated pyridines often exhibit greater functional group tolerance and are crucial in cross-coupling reactions.

The table below summarizes the general conditions for the formation of organometallic intermediates from halopyridines, which are applicable to this compound.

Organometallic IntermediateReagentTypical ConditionsExpected Site of Reaction on this compound
Lithiated Pyridine n-BuLi or LDATHF, -78 °CIodine-lithium exchange at C-4 or deprotonation at C-2/C-6
Magnesiated Pyridine i-PrMgCl·LiClTHF, low temp.Iodine-magnesium exchange at C-4
Zincated Pyridine ZnCl₂THFTransmetalation from a lithiated or magnesiated intermediate

Radical Reactions and Mechanistic Pathways

Radical reactions offer alternative pathways for the functionalization of pyridines. These processes typically involve highly reactive intermediates with unpaired electrons and can be initiated by light or through single-electron transfer events. libretexts.org

Photochemical reactions can induce transformations that are often difficult to achieve under thermal conditions. For pyridine and its derivatives, irradiation with UV light can lead to the formation of Dewar-type intermediates or ring-opening products. nih.gov Photoelectrocyclization reactions have also been documented for substituted pyridines, leading to complex heterocyclic systems. nih.gov While specific photo-induced transformations of this compound are not extensively documented, the presence of heavy atoms like iodine and bromine suggests that homolytic cleavage of the weaker C-I or C-Br bonds could be a feasible pathway under photochemical conditions to generate pyridyl radicals. Pyridinium (B92312) salts, in particular, are known to be effective precursors for generating radical species under light-induced conditions. rsc.org

Single-electron transfer (SET) is a mechanism where a reaction is initiated by the transfer of a single electron from a donor to an acceptor. youtube.com In the context of pyridine chemistry, SET processes are crucial in various transformations. For example, the reaction of pyridinium salts with a Lewis base can form a frustrated Lewis pair (FLP) that facilitates SET to generate alkyl radicals for C-H alkylation. nih.gov Pyridine N-oxides can also undergo SET upon photoexcitation to generate versatile pyridine N-oxy radicals. nih.gov

For this compound, an SET mechanism could be initiated by a nucleophile or a photocatalyst. The transfer of an electron to the pyridine ring would form a radical anion. This intermediate could then fragment by expelling one of the halide ions, with iodide being the most probable leaving group, to generate a pyridyl radical. This radical could then participate in subsequent propagation steps.

Halogen Dance Rearrangements and Mechanisms

The halogen dance (HD) is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This reaction is a powerful tool for synthesizing isomers that are not accessible through direct synthesis. clockss.orgwhiterose.ac.uk The mechanism typically involves deprotonation by a strong base (like LDA) to form an anionic intermediate, followed by a series of halogen exchanges that ultimately lead to a more thermodynamically stable product. wikipedia.orgwhiterose.ac.uk

In polyhalogenated pyridines, fluorine and chlorine atoms are generally reluctant to migrate and often act as directing metalating groups (DMGs), whereas bromine and iodine are more labile and prone to migration. clockss.org For this compound, the fluorine at C-5 would act as a directing group. Upon treatment with a strong base, deprotonation would likely occur at an adjacent position. The resulting anion could then trigger the "dance" of the bromine or iodine atoms. Research on related fluoro-iodopyridines has demonstrated the feasibility of halogen dance reactions in continuous flow, allowing for selective functionalization by trapping the rearranged lithiated intermediate with an electrophile. researchgate.net The synthesis of complex polyhalogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has also been accomplished using halogen dance reactions as a key step. nih.govacs.org

The general mechanism involves the following steps:

Deprotonation: A strong base abstracts a proton from the pyridine ring, creating a pyridyl anion.

Halogen Migration: The anion facilitates an intramolecular nucleophilic attack on one of the labile halogen atoms (Br or I), leading to a rearranged intermediate.

Protonation/Trapping: The final rearranged anionic species is either protonated upon workup or trapped with an added electrophile to yield the functionalized product.

The table below details reaction conditions from studies on closely related halopyridines, illustrating typical parameters for inducing a halogen dance.

Starting MaterialReagent(s)ConditionsProduct TypeReference
2-Chloro-3-bromopyridineLDA, then ElectrophileContinuous flow, -70 °C to 0 °CTrapping of rearranged (pyridin-4-yl)lithium researchgate.net
2-Fluoro-3-iodopyridineLDA, then ElectrophileContinuous flow, -70 °C to 0 °CTrapping of rearranged lithiated species researchgate.net
3-Fluoro-4-iodopyridineLDA, then ElectrophileContinuous flow, -70 °C to 0 °CTrapping of rearranged lithiated species researchgate.net

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including highly substituted pyridines like 3-Bromo-5-fluoro-4-iodopyridine (B6230636). Its power lies in the ability to probe the local chemical environment of magnetically active nuclei.

The unequivocal identification of this compound from its potential regioisomers, which could arise during synthesis, heavily relies on multi-nuclear NMR analysis. While ¹H and ¹³C NMR provide foundational information about the carbon-hydrogen framework, the inclusion of ¹⁹F and ¹⁵N NMR offers critical data for distinguishing between isomers.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons are influenced by the surrounding halogen substituents. The electronegativity and position of the fluorine, bromine, and iodine atoms will result in unique electronic environments for the adjacent protons.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly bonded to the halogens will exhibit characteristic chemical shifts. Furthermore, carbon-fluorine couplings (¹J_CF, ²J_CF, etc.) are invaluable for confirming the position of the fluorine atom relative to the other substituents.

¹⁹F NMR: As fluorine has a spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique. The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it a powerful probe for confirming the substitution pattern on the pyridine ring. Coupling between the fluorine and adjacent protons or carbons can further solidify the structural assignment.

¹⁵N NMR: Although ¹⁵N has a low natural abundance and sensitivity, it can be a useful tool. The chemical shift of the nitrogen atom in the pyridine ring is influenced by the nature and position of the substituents, providing another layer of structural verification.

Illustrative NMR Data for this compound: (Note: The following data is illustrative and based on typical values for similar halogenated pyridines, as specific experimental data for this compound is not widely available in the public domain.)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H8.5 - 8.7dJ_HF ≈ 2-4H-6
¹H8.2 - 8.4dJ_HF ≈ 4-6H-2
¹³C150 - 155d¹J_CF ≈ 230-250C-5
¹³C145 - 150s-C-6
¹³C140 - 145d²J_CF ≈ 20-30C-4
¹³C120 - 125s-C-2
¹³C90 - 95s-C-3
¹⁹F-110 to -130m-F-5

NMR spectroscopy is not only crucial for the characterization of final products but also for gaining insights into reaction mechanisms through the detection and structural elucidation of transient intermediates. For instance, in the synthesis of functionalized pyridines derived from this compound, such as through lithiation or metal-catalyzed coupling reactions, intermediates like lithiated pyridines can be observed at low temperatures using NMR. The changes in chemical shifts and coupling constants can provide direct evidence for the position of metalation and the subsequent reaction pathway. A study on the related compound, 3-fluoro-4-iodopyridine (B28142), highlights its use in the synthesis of the antibiotic Eudistomin T, which involves a lithiation step to create a trisubstituted pyridine intermediate. ossila.com

While this compound itself is a rigid aromatic system, certain derivatives, particularly those with bulky substituents, may exhibit restricted rotation around single bonds, leading to conformational isomers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be employed to study these conformational changes or other chemical exchange processes. By analyzing the changes in line shape and coalescence of signals, thermodynamic and kinetic parameters for these dynamic processes can be determined. However, specific DNMR studies on derivatives of this compound are not prominently reported in the literature, representing a potential area for future investigation.

X-ray Crystallography for Solid-State Structural Analysis of Novel Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For novel derivatives synthesized from this compound, single-crystal X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: Accurate measurement of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule.

Intermolecular interactions: Identification of non-covalent interactions such as halogen bonding, hydrogen bonding, and π-π stacking, which govern the packing of molecules in the crystal lattice.

Absolute configuration: For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.

Advanced Mass Spectrometry for Reaction Monitoring and Product Validation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in the study of this compound and its reaction products.

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential products with the same nominal mass.

During a chemical reaction, mass spectrometry can be used for real-time monitoring of the consumption of reactants and the formation of products. This can be achieved by coupling a mass spectrometer to the reaction vessel, providing valuable kinetic data and insights into the reaction mechanism.

The fragmentation pattern of a molecule in the mass spectrometer is characteristic of its structure. For halogenated compounds like this compound, the presence of bromine and iodine atoms with their distinct isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I) leads to a unique signature in the mass spectrum, aiding in structural confirmation. libretexts.org The fragmentation of halogenated pyridines often involves the loss of halogen atoms or the pyridine ring itself. jcsp.org.pkrsc.org

Predicted Major Fragments in the Mass Spectrum of this compound: (Note: The m/z values are based on the most abundant isotopes and are illustrative.)

m/zProposed Fragment
313[M]⁺ (C₅H₂⁷⁹BrFIN)
186[M - I]⁺
158[M - Br - F]⁺
127[I]⁺
79[Br]⁺

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Conformation and Intermolecular Interactions

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows characteristic absorption bands for different functional groups.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. It is particularly useful for studying non-polar bonds and symmetric vibrations.

For this compound, the FTIR and FT-Raman spectra would be characterized by vibrational bands corresponding to the pyridine ring modes, as well as the stretching and bending vibrations of the C-H, C-F, C-Br, and C-I bonds. The positions of these bands can provide insights into the electronic effects of the halogen substituents on the pyridine ring. Furthermore, shifts in the vibrational frequencies upon the formation of derivatives or in different solvent environments can indicate changes in molecular conformation or the presence of intermolecular interactions like hydrogen or halogen bonding. Studies on related halogenated compounds have shown that the vibrational frequencies are sensitive to the nature and position of the halogen atoms. nih.gov

Predicted Vibrational Frequencies for this compound: (Note: The following data is illustrative and based on typical values for similar halogenated pyridines.)

Wavenumber (cm⁻¹)Vibrational Mode
3100 - 3000C-H stretching
1600 - 1400Pyridine ring stretching
1300 - 1200C-F stretching
1100 - 1000In-plane C-H bending
700 - 500C-Br stretching
600 - 400C-I stretching

Computational and Theoretical Investigations of 3 Bromo 5 Fluoro 4 Iodopyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Bromo-5-fluoro-4-iodopyridine (B6230636). These methods model the electronic structure from first principles, providing a basis for predicting its stability, reactivity, and spectroscopic characteristics.

Ab Initio Methods

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can be used to benchmark DFT results. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, would provide a more accurate description of electron correlation effects. For a molecule with multiple heavy atoms and lone pairs like this compound, these methods could be crucial for a precise understanding of its electronic behavior, though they are often reserved for smaller systems or for calibrating more efficient methods.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be distributed over the pyridine (B92270) ring and the halogen atoms, particularly the more polarizable iodine and bromine. The LUMO would likely also be located on the electron-deficient pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited and participate in chemical reactions. The precise energies and spatial distributions of these orbitals would be determined through quantum chemical calculations.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine (Note: This data is for illustrative purposes and not specific to this compound)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

| Energy Gap | 5.3 |

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at each point on the electron density surface.

For this compound, the ESP map would likely show regions of negative potential (typically colored red) around the electronegative nitrogen and fluorine atoms, indicating their propensity to attract electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and potentially on the halogen atoms due to sigma-hole effects, particularly on the iodine atom. This would suggest sites susceptible to nucleophilic attack. The analysis of the ESP is crucial for understanding intermolecular interactions and predicting the regioselectivity of reactions.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the pathways of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the most likely reaction mechanism, including the structures of transition states and intermediates. This is particularly useful for predicting the outcomes of complex reactions, such as the regioselective synthesis of multisubstituted pyridines. acs.orgnih.gov

For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for halopyridines, computational modeling can determine which of the halogen atoms (bromine, fluorine, or iodine) is most likely to be displaced by a given nucleophile. This involves locating the transition state for each possible substitution pathway and comparing their activation energies. The pathway with the lowest activation energy will be the most favorable.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, after appropriate scaling, can be compared with an experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule, such as C-H stretches, C-N stretches, and vibrations involving the halogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁹F, and other active nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the connectivity of atoms within the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. This allows for the prediction of the λmax values and can provide insight into the electronic structure of the molecule.

While specific computational studies on this compound are not widely reported, the application of these well-established theoretical methods provides a robust framework for predicting and understanding its chemical behavior. Further dedicated computational research on this compound would be highly valuable to the fields of medicinal chemistry and materials science.

Investigation of Intermolecular Interactions and Aggregation Behavior

Theoretical analysis of this compound indicates that its aggregation and self-assembly are predominantly governed by a network of directional intermolecular interactions. The key contributors to the supramolecular architecture are expected to be halogen bonds, with potential, albeit weaker, contributions from other non-covalent forces.

Halogen Bonding

The presence of iodine and bromine atoms on the pyridine ring positions them as potent halogen bond donors. A key feature enabling halogen atoms to act as Lewis acids and form halogen bonds is the presence of a region of depleted electron density, known as a σ-hole, located on the outermost portion of the halogen atom along the extension of the covalent bond. The electrostatic potential of this σ-hole increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached.

In the case of this compound, both the iodine and bromine atoms are activated by the electron-withdrawing pyridine ring, which is further enhanced by the presence of the electronegative fluorine atom. Computational studies on analogous halopyridines and halobenzenes consistently demonstrate that iodine and bromine are effective halogen bond donors. DFT calculations on similar systems have shown that the σ-hole on an iodine atom attached to a pyridine ring can have a significantly positive electrostatic potential, making it a strong candidate for forming robust halogen bonds with halogen bond acceptors.

The nitrogen atom of a neighboring pyridine ring, with its lone pair of electrons, is the most likely halogen bond acceptor site. This would lead to the formation of C-I···N and C-Br···N halogen bonds, which are highly directional interactions that can drive the formation of well-defined one-dimensional chains or more complex three-dimensional networks in the solid state. The relative strengths and geometries of these interactions would be a subject of detailed computational modeling, including methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, which are used to characterize and visualize such weak interactions.

Other Potential Intermolecular Interactions

π-π Stacking: The electron-deficient nature of the pyridine ring, accentuated by the halogen substituents, could facilitate π-π stacking interactions with other aromatic systems. However, the steric bulk of the iodine and bromine atoms might influence the geometry and strength of such interactions.

C-H···F and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the ring hydrogen atom as a donor and the fluorine or nitrogen atoms as acceptors on adjacent molecules could provide additional stabilization to the crystal lattice.

Predicted Aggregation Behavior

Based on the prevalence of strong and directional C-I···N and C-Br···N halogen bonds observed in related structures, it is highly probable that this compound would self-assemble into ordered supramolecular structures. The interplay between the different halogen bond donors (I and Br) and the primary acceptor site (N) could lead to complex and potentially polymorphic crystalline forms.

Computational simulations, such as molecular dynamics or Monte Carlo methods, would be invaluable in predicting the aggregation behavior of this compound in different environments, including in solution and during crystal growth. These simulations could provide insights into the formation of dimers, trimers, and larger aggregates, and how solvent effects might modulate these interactions.

A comprehensive computational study would involve geometry optimization of various possible dimers and larger clusters, followed by the calculation of interaction energies to determine the most stable configurations. The table below illustrates a hypothetical breakdown of interaction energies for a dimer of this compound, as would be determined by high-level quantum chemical calculations.

Interaction TypeDonorAcceptorTheoretical MethodPredicted Interaction Energy (kcal/mol)
Halogen BondC-INCCSD(T)/aug-cc-pVDZ-5.0 to -8.0
Halogen BondC-BrNCCSD(T)/aug-cc-pVDZ-3.0 to -5.0
π-π StackingPyridine RingPyridine RingM06-2X/aug-cc-pVDZ-1.5 to -3.0
Hydrogen BondC-HFM06-2X/aug-cc-pVDZ-0.5 to -1.5

Note: The data in this table is illustrative and based on typical values for similar interactions found in the literature. Specific computational studies on this compound are required for accurate determination.

Information regarding the chemical compound "this compound" is not available in the public domain.

Following a comprehensive and repeated search of scientific databases and chemical literature, it has been determined that there is no published research, synthesis data, or documented applications for the specific chemical compound "this compound."

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While extensive information is available for structurally related isomers and analogues, such as:

5-Bromo-2-chloro-4-fluoro-3-iodopyridine

3-Bromo-2-fluoro-4-iodopyridine

3-Fluoro-4-iodopyridine (B28142)

3,5-Dibromo-4-iodopyridine (B1430625)

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Synthetic Applications and Derivatization Strategies

Preparation of Diverse Pyridine (B92270) Derivatives with Specific Electronic or Steric Properties

Construction of Biaryl and Heterobiaryl Compounds

The synthesis of biaryl and heterobiaryl scaffolds is of significant interest in medicinal chemistry and materials science. 3-Bromo-5-fluoro-4-iodopyridine (B6230636) serves as a valuable precursor for such compounds, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings. The notable difference in reactivity among the C-I, C-Br, and C-F bonds is the cornerstone of its synthetic utility. Generally, the order of reactivity for oxidative addition to a palladium(0) catalyst is C–I > C–Br > C–OTf > C–Cl, a principle that dictates the regioselectivity of these transformations. researchgate.net

In the context of this compound, the carbon-iodine bond is the most labile and will preferentially undergo reaction under standard cross-coupling conditions. This allows for the selective introduction of an aryl or heteroaryl group at the 4-position. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield a 4-aryl-3-bromo-5-fluoropyridine derivative. Subsequently, the less reactive carbon-bromine bond can be targeted for a second cross-coupling reaction, potentially with a different aryl or heteroaryl boronic acid, to construct a non-symmetrical biaryl or heterobiaryl pyridine derivative. This stepwise approach offers a high degree of control over the final product's structure.

The inherent electronic properties of the pyridine ring also influence the regioselectivity of these reactions. For dihalopyridines, oxidative addition is generally favored at the positions alpha to the nitrogen (C2 and C6) and at the C4 position. researchgate.net In the case of 3,5-dihalopyridines, while electronic factors play a role, the specific reaction conditions and the nature of the catalyst and ligands can be tuned to achieve selective coupling at either the C3 or C5 position. rsc.org For this compound, the primary selective coupling at the C4-iodine position is the most anticipated pathway.

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Halopyridines

Catalyst/Ligand SystemSubstrate ExampleMajor Product PositionReference
Pd(PPh₃)₄/Na₂CO₃3,5-DichloropyridazineC3 rsc.org
PdCl₂(dppf)/K₂CO₃2,6-Diaryl-3,4,5-trichloropyridineNo useful selectivity rsc.org
Pd(OAc)₂/PPh₃/Na₂CO₃3,5-DibromopyridineC3 rsc.org

Design of Ligands for Metal Complexes

The pyridine moiety is a ubiquitous structural motif in ligands for metal complexes due to the coordinating ability of the nitrogen lone pair. By functionalizing the this compound core, novel ligands with tailored electronic and steric properties can be designed. The sequential cross-coupling reactions described above are instrumental in this regard.

For example, a Sonogashira coupling at the C4-iodo position with a terminal alkyne bearing another coordinating group (e.g., a pyridine or pyrazole) can be performed. nih.govlibretexts.org This would be followed by a second coupling reaction, such as a Suzuki or Stille coupling, at the C3-bromo position to introduce additional functionality or steric bulk. This strategy allows for the creation of multidentate ligands. The fluorine atom at the 5-position can further modulate the electronic properties of the resulting ligand system through its electron-withdrawing inductive effect, which can influence the properties of the final metal complex.

The synthesis of bipyridine-type ligands, which are fundamental in coordination chemistry, can be envisioned starting from this compound. A double Suzuki or Stille coupling, first at the C4-I position and then at the C3-Br position with pyridylboronic acids or stannanes, would yield a functionalized terpyridine-like scaffold. The resulting ligands can then be used to form complexes with various transition metals, finding potential applications in catalysis, sensing, and photoluminescent materials. mdpi.com

Development of Materials Science Precursors

The unique electronic and structural features of molecules derived from this compound make them attractive precursors for advanced materials. The ability to construct extended π-conjugated systems through cross-coupling reactions is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.netnih.gov

For instance, Sonogashira coupling reactions can be employed to synthesize arylalkyne derivatives from this compound. wikipedia.org These rigid, linear structures are often key components of organic semiconductors. By carefully selecting the coupling partners, materials with specific HOMO/LUMO energy levels can be engineered, which is crucial for efficient charge injection and transport in OLED devices. The introduction of fluorine atoms is a common strategy in the design of OLED materials to enhance properties such as electron mobility and device stability.

Furthermore, the synthesis of highly substituted, and potentially non-coplanar, biaryl and heterobiaryl structures from this compound can lead to materials with interesting photophysical properties. Twisted intramolecular charge transfer (TICT) is a phenomenon observed in some of these molecules that can lead to thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. researchgate.net The development of precursors for liquid crystals is another potential application, where the rigid core of the substituted pyridine can be functionalized with flexible alkyl chains to induce mesophase behavior.

Future Directions and Research Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The development of environmentally responsible synthetic methods is a paramount goal in modern chemistry. For polyhalogenated pyridines, this involves minimizing waste, avoiding hazardous reagents, and reducing reliance on precious metal catalysts.

A significant advancement in this area is the move towards using water as a reaction solvent. nih.govnih.govacs.orgacs.org Research has demonstrated that highly efficient and selective amination of polyhalogenated pyridines can be achieved using water, which is a notable step forward in environmental synthesis. nih.govacs.org These methods often operate under base-promoted, metal-free conditions, further enhancing their green credentials. nih.govrsc.org For instance, sodium tert-butoxide has been shown to be highly effective for the site-selective amination of polyhalogenated pyridines, providing a practical and environmentally friendly route to valuable 2-aminopyridine (B139424) derivatives. nih.gov

Another key aspect of sustainable synthesis is process simplification. One-step synthetic methods that offer high yields and selectivity are particularly desirable as they reduce the number of operations, solvent usage, and potential for waste generation. A patented method for the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine highlights this approach, achieving yields between 65-83% in a single step with good selectivity, making it suitable for industrial-scale production. google.com Such strategies, if adapted for 3-bromo-5-fluoro-4-iodopyridine (B6230636), would represent a significant improvement over multi-step sequences.

Future research will likely focus on expanding the scope of these green methodologies. This includes exploring a wider range of nucleophiles and reaction partners, optimizing reaction conditions to lower energy consumption, and developing processes for recycling reagents and solvents. ijssst.info Addressing challenges related to by-product formation and cumbersome separation processes during scale-up remains a critical task for making the synthesis of these intermediates truly sustainable. ijssst.info

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The distinct electronic nature of the C-I, C-Br, and C-F bonds in this compound allows for selective transformations, but achieving perfect control remains a challenge. The exploration of novel catalytic systems is crucial for unlocking the full synthetic potential of this and other polyhalogenated pyridines with high efficiency and precision.

A major trend is the move away from expensive and potentially toxic noble-metal catalysts, such as palladium, which have traditionally dominated cross-coupling reactions. nih.gov Research into metal-free catalytic systems has yielded promising results. For example, metal-free, base-promoted methods have been developed for the site-selective amination and C-N bond formation in polyhalogenated pyridines. nih.govrsc.org These systems not only offer a lower-cost and more environmentally benign alternative but can also provide different selectivity profiles compared to traditional metal catalysts.

Where metals are still employed, the focus is on using earth-abundant metals and designing sophisticated ligand architectures to control reactivity. Iron, for instance, is an attractive alternative. Studies on 12-membered tetra-aza pyridinophane-iron complexes have shown that functionalization of the pyridine (B92270) ring within the ligand can precisely regulate the electronic properties of the iron center. nih.gov This tuning ability directly correlates with the catalytic activity in C-C coupling reactions, demonstrating a clear structure-activity relationship that can be exploited to optimize catalyst performance without altering the coordination geometry. nih.gov

Furthermore, rationally designed non-metallic reagents are emerging as powerful tools for selective functionalization. Specially designed phosphine (B1218219) reagents have been utilized to activate pyridines at the 4-position, enabling selective halogenation with halide nucleophiles. researchgate.net This method is applicable to a broad range of pyridines and can be used for the late-stage functionalization of complex molecules. researchgate.net

The table below summarizes some novel approaches to the functionalization of halogenated pyridines, highlighting the catalyst or key reagent and the achieved transformation.

TransformationCatalyst/Reagent SystemKey AdvantagesCitations
Site-Selective AminationSodium tert-butoxide (NaOtBu) in waterMetal-free, environmentally benign solvent, high selectivity nih.gov
Site-Selective C-N CouplingMetal-freeAvoids precious metals, high selectivity for fluorine substitution rsc.org
C-C CouplingIron-Pyridinophane ComplexesEarth-abundant metal, tunable reactivity via ligand modification nih.gov
C4-HalogenationDesigned Phosphine ReagentsSelective activation of C-H bonds, broad substrate scope researchgate.net

Future work in this area will undoubtedly focus on discovering new catalytic systems with even greater selectivity, expanding the reaction scope to include C-C, C-O, and C-S bond formations, and developing catalysts that can operate under milder conditions with lower catalyst loadings.

Advanced Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. For complex molecules like polyhalogenated pyridines, an integrated approach that combines experimental studies with high-level computational analysis provides the most powerful insights into reactivity and selectivity.

Experimental techniques such as kinetic analysis, in-situ spectroscopy, and the study of reactions under varying temperatures and pressures are vital for elucidating reaction pathways. nih.gov For example, mechanistic studies on the base-promoted amination of polyhalogenated pyridines suggested a pathway involving the dissociation of the solvent (DMF) to generate the active nucleophile in situ. nih.gov Similarly, kinetic studies on the nitrosylation of iron-porphyrin complexes, including analysis of activation parameters, were used to confirm a dissociative mechanism. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing reaction mechanisms at the molecular level. rsc.org DFT calculations can be used to determine the energies of intermediates and transition states, thereby predicting the most likely reaction pathway. rsc.org For instance, computational studies on the halogenation of pyridines via phosphonium (B103445) salts indicated that the reaction proceeds through an SNAr pathway and that steric interactions during C-P bond cleavage are rate-determining. researchgate.net

Advanced computational tools are also used to understand the intrinsic properties of molecules that govern their reactivity.

Natural Bond Orbital (NBO) analysis , Non-Covalent Interaction (NCI) analysis , and the Quantum Theory of Atoms in Molecules (AIM) have been used to study how electron-donating substituents impact the electronic structure, molecular topology, and intermolecular interactions of polyhalogenated pyridines. rsc.org

The Activation Strain Model (ASM) helps to deconstruct the energy barrier of a reaction into strain energy and interaction energy, providing a quantitative understanding of the factors controlling reactivity. rsc.org

The Aryne Distortion Model has been successfully applied to predict the regioselectivity of nucleophilic additions to transient 3,4-pyridyne intermediates, linking the degree of bond angle distortion in the aryne to the preferred site of attack. nih.gov

By combining these experimental and computational approaches, researchers can build a comprehensive picture of the reaction landscape. This integrated strategy is essential for moving beyond empirical observations to a predictive understanding of reactivity, which will accelerate the development of more efficient and selective synthetic methods for functionalizing this compound. rsc.org

Discovery of Unprecedented Reactivity Modes for Polyhalogenated Pyridines

Pushing the boundaries of chemical synthesis often requires the discovery of fundamentally new ways to transform molecules. For a scaffold as important as pyridine, the development of unprecedented reactivity modes can unlock synthetic pathways to previously inaccessible structures.

One of the most significant challenges in pyridine chemistry is the functionalization at the meta-position (C3 or C5) relative to the ring nitrogen. uni-muenster.de Recently, a novel strategy was developed that involves the temporary de-aromatization of the pyridine ring. This maneuver reverses the molecule's natural electronic properties, generating a stable dienamine intermediate that readily reacts with various electrophiles and radical species at the desired meta-position. uni-muenster.de The resulting functionalized dienamine can then be easily re-aromatized under acidic conditions, providing a powerful and selective method for meta-functionalization. uni-muenster.de

Another innovative approach involves the use of highly reactive, transient intermediates.

The generation of Zincke imine intermediates through a ring-opening, halogenation, and ring-closing sequence offers a completely new way to achieve 3-selective halogenation of pyridines under mild conditions. chemrxiv.org This strategy transforms the electron-deficient pyridine into a series of polarized alkenes that are more susceptible to reaction. chemrxiv.org

The controlled generation and trapping of 3,4-pyridyne intermediates allows for the synthesis of highly decorated pyridines. nih.gov By using adjacent halide substituents to control the distortion of the pyridyne triple bond, chemists can direct the regioselectivity of subsequent nucleophilic addition or cycloaddition reactions. nih.gov

Chemists are also revisiting and modifying existing functional groups to achieve new reactivity. The use of pyridine N-oxides has proven to be a groundbreaking strategy for achieving direct fluorination at the meta-position. nih.gov While fluorination of a standard pyridine ring at this position is extremely challenging, the N-oxide derivative of 3-bromo-4-nitropyridine (B1272033) was found to undergo fluorination preferentially at the 3-position (meta to the nitrogen). nih.gov This reaction was unprecedented in the chemical literature and offers a new synthetic tool for preparing fluorinated pyridines. nih.gov

The table below highlights some of these unprecedented reactivity modes.

Reactivity ModeKey Intermediate/StrategyTransformation AchievedCitations
Temporary De-aromatizationDienamine IntermediateSelective meta-functionalization uni-muenster.de
Ring-Opening/ClosingZincke Imine Intermediate3-Selective halogenation chemrxiv.org
Reactive Intermediate Trapping3,4-PyridyneRegioselective synthesis of di- and tri-substituted pyridines nih.gov
N-Oxide ActivationPyridine N-OxideDirect meta-fluorination nih.gov

The discovery of such novel reactivity modes is critical for expanding the synthetic toolbox available for manipulating complex molecules like this compound, enabling the construction of novel molecular architectures for various applications.

Application in the Synthesis of Novel Molecular Scaffolds for Chemical Biology Research

The pyridine ring is a privileged scaffold in medicinal chemistry and chemical biology, appearing in numerous approved drugs and bioactive compounds. nih.govuni-muenster.de Polyhalogenated pyridines like this compound are exceptionally valuable as starting materials because their multiple halogen atoms serve as orthogonal handles for introducing diverse functional groups through sequential cross-coupling reactions. This capability allows for the systematic construction of libraries of complex molecules for biological screening.

A key area of application is in the development of kinase inhibitors, a major class of cancer therapeutics. ijssst.info The compound 2-amino-5-bromo-3-iodopyridine, which is structurally related to the title compound, is a crucial intermediate in the synthesis of tyrosine kinase inhibitors. ijssst.info The ability to selectively functionalize the bromo and iodo positions allows for the introduction of different pharmacophoric groups to optimize binding affinity and selectivity for the target kinase. The fluorine atom can also play a crucial role, often improving metabolic stability or modulating binding interactions.

The development of novel methods for functionalizing pyridines directly translates to the synthesis of new molecular scaffolds for drug discovery. For instance, new methods for meta-functionalization have been used to modify existing drugs, potentially leading to derivatives with improved properties. uni-muenster.de The synthesis of novel quinoline (B57606) and pyrrolizine scaffolds bearing various substituents has led to the discovery of potent inhibitors of c-Met kinase and other oncogenic kinases, demonstrating the power of scaffold-based drug design. nih.govnih.gov

Furthermore, functionalized pyridines are being explored for applications beyond therapy. For example, 3-fluoro-4-aminopyridine, a derivative of a drug used to treat multiple sclerosis, is under investigation as a potential agent for imaging demyelination in the central nervous system. nih.gov This highlights the potential for isotopically labeled versions of compounds derived from this compound to be used as probes and imaging agents in chemical biology research.

The versatility of this compound as a synthetic intermediate ensures its continued importance in the construction of novel molecular scaffolds designed to interact with biological systems, from enzyme inhibitors to molecular probes for studying disease. ijssst.infonih.gov

Q & A

Q. What are the standard synthetic routes for 3-bromo-5-fluoro-4-iodopyridine, and how do reaction conditions influence yield?

The synthesis typically involves halogen dance reactions or sequential halogenation of pyridine precursors. For example, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine can be synthesized via regioselective halogenation under controlled conditions (e.g., using iodine monochloride or bromine in acetic acid) . Key factors include:

  • Temperature : Reactions often proceed at −78°C to 0°C to minimize side reactions.
  • Catalysts : Pd or Cu catalysts may enhance iodination efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product. Purity is verified via GC (≥98% purity as a benchmark) .

Q. How should researchers purify and characterize this compound?

  • Purification : Use gradient column chromatography with non-polar solvents (hexane:DCM mixtures) to separate halogenated isomers. Recrystallization in ethanol/water improves crystalline purity.
  • Characterization :
    • NMR : 1H/13C NMR to confirm substitution patterns (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm).
    • HRMS : Exact mass analysis (e.g., [M+H]+ expected at m/z 315.82 for C₅H₂BrFIN).
    • Elemental analysis : Validate Br, F, and I content (±0.3% tolerance).

Q. What are the stability and storage requirements for this compound?

Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation and hydrolysis. Halogenated pyridines are sensitive to moisture; use molecular sieves in storage containers. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization be addressed?

Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is influenced by:

  • Directing groups : Temporary protection of the fluorine or iodine substituents with TMSCl can block undesired sites.
  • Metalation strategies : C6-magnesiation of this compound followed by electrophilic trapping (e.g., CO₂, aldehydes) enables selective functionalization .
  • Computational modeling : DFT calculations predict reactive sites (e.g., iodine’s ortho-directing effect) to guide synthetic design.

Q. What analytical methods resolve contradictions in reported reaction outcomes?

  • Reaction monitoring : In-situ IR or LC-MS tracks intermediate formation and identifies side products (e.g., dehalogenation byproducts).
  • Isotopic labeling : Use 13C-labeled precursors to trace halogen migration pathways in halogen dance reactions .
  • Controlled experiments : Systematic variation of stoichiometry (e.g., Br₂:I₂ ratios) isolates variables affecting yield .

Q. How can this compound be leveraged in medicinal chemistry?

  • Cross-coupling : Suzuki reactions with boronic acids introduce aryl/heteroaryl groups for kinase inhibitor scaffolds.
  • Biological probes : Radioiodination (125I) creates tracers for target engagement studies.
  • SAR studies : Systematic substitution of Br, F, or I evaluates steric/electronic effects on bioactivity .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all procedures.
  • Spill management : Neutralize spills with sodium thiosulfate to reduce iodine volatility.
  • Waste disposal : Halogenated waste must be incinerated in certified facilities .

Methodological Considerations Table

Aspect Recommendation Reference
Synthetic Yield Optimize iodine stoichiometry (1.2–1.5 eq) to minimize di-iodination byproducts.
Regioselectivity Use TMSCl to block fluorine during cross-coupling.
Purity Analysis GC-MS with DB-5 column (30 m × 0.25 mm) for halogenated pyridines.
Stability Testing Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks.

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